Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate
Description
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS: 394735-18-3) is a carbamate derivative with the molecular formula C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . It serves as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3 serine protease inhibitors, which are critical for antiviral drug development targeting HCV replication . The compound features a cyclobutyl substituent at the 3-position of the propan-2-yl backbone, a tert-butyl carbamate protecting group, and a methoxy(methyl)amino moiety at the 1-position. Its stereochemical configuration and functional groups contribute to its role in modulating protease activity and enhancing metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOPFHEMNJDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609777 | |
| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-18-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutyl Ring Formation and Functionalization
The cyclobutyl moiety in this compound is typically introduced via [2+2] cycloaddition or ring-closing metathesis. A common precursor, methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate, can be synthesized through photochemical [2+2] cycloaddition of appropriately substituted alkenes . For example, irradiation of tert-butyl (3-vinylcyclobutyl)carbamate derivatives in the presence of a photosensitizer yields the cyclobutane ring with trans stereochemistry . Subsequent reduction of the ester group using lithium borohydride in tetrahydrofuran (THF) at 60°C generates the hydroxymethyl intermediate, a critical precursor for further functionalization .
Carbamate Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, a solution of 3-cyclobutyl-2-aminopropanoic acid in dichloromethane (DCM) is treated with Boc anhydride and 4-dimethylaminopyridine (DMAP) at 0°C, achieving >90% yield after 12 hours . This method avoids the use of toxic phosgene derivatives, aligning with modern green chemistry principles . Alternative approaches employing Hofmann or Curtius rearrangements, while historically significant, are less favored due to lower yields and harsher conditions .
Methoxy(Methyl)Amino Group Installation
The methoxy(methyl)amino moiety is incorporated through amide bond formation between the cyclobutyl carboxylic acid derivative and N,O-dimethylhydroxylamine. As detailed in a validated protocol, activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) precedes nucleophilic attack by N,O-dimethylhydroxylamine hydrochloride . Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Coupling Reagent | EDCI/HOBt (1.5 equiv each) | 85–90% |
| Solvent | Anhydrous DMF | — |
| Temperature | 0°C to room temperature | — |
| Reaction Time | 12 hours | — |
This step requires strict anhydrous conditions to prevent hydrolysis of the activated intermediate .
Sequential Multi-Step Synthesis
A consolidated synthetic route integrating the above steps proceeds as follows:
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Cyclobutane Formation : Photochemical [2+2] cycloaddition of tert-butyl (3-vinylcyclobutyl)carbamate yields the trans-cyclobutyl ester .
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Ester Reduction : Lithium borohydride-mediated reduction in THF at 60°C produces the hydroxymethyl derivative .
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Carbamate Protection : Boc anhydride reaction under mild basic conditions installs the tert-butyl carbamate group .
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Amide Coupling : EDCI/HOBt-mediated coupling with N,O-dimethylhydroxylamine introduces the methoxy(methyl)amino group .
Purification via silica gel chromatography (3% methanol in DCM) ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry enhances efficiency and safety. A patented method utilizes microreactors to perform the photochemical cycloaddition step, reducing reaction time from 24 hours to 30 minutes . Additionally, catalytic methods employing indium metal enable carbamate formation with equimolar Boc anhydride, minimizing waste .
Comparative Analysis of Methodologies
The table below evaluates key synthetic approaches:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photochemical Cycloaddition | High stereoselectivity | Requires specialized equipment | 70–80% |
| EDCI/HOBt Coupling | Mild conditions, high efficiency | Sensitive to moisture | 85–90% |
| Indium-Catalyzed Boc Protection | Reduced reagent use | Limited substrate scope | 75–82% |
Mechanistic Insights
The EDCI/HOBt-mediated coupling proceeds via formation of an active ester intermediate, which reacts with N,O-dimethylhydroxylamine to form the amide bond. Computational studies indicate that the trans-configuration of the cyclobutyl ring stabilizes the transition state through reduced steric hindrance . Similarly, the Boc protection step follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride .
Challenges and Optimization
Key challenges include:
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Steric Hindrance : Bulky cyclobutyl groups slow reaction kinetics, necessitating elevated temperatures (60–80°C) for amide coupling .
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Racemization Risk : Chiral centers in the cyclobutane ring require low-temperature conditions (0–5°C) during Boc protection to prevent epimerization .
Optimization strategies involve:
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed deprotection, a critical step in synthetic workflows. For this compound:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
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Outcome : Cleavage of the Boc group yields a free amine intermediate, enabling subsequent functionalization (e.g., peptide coupling or alkylation).
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Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, facilitating tert-butyl group removal as isobutylene.
Nucleophilic Substitution Reactions
The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack:
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Reagents : Amines, alcohols, or thiols under basic conditions (e.g., K₂CO₃ in DMF).
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Example : Reaction with benzylamine produces a substituted urea derivative, confirmed by NMR and LC-MS.
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Steric Considerations : The cyclobutyl group imposes steric hindrance, moderating reaction rates compared to less bulky analogs .
Amide Bond Cleavage
The methoxy(methyl)amide moiety undergoes hydrolysis under specific conditions:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding a carboxylic acid and methoxy(methyl)amine.
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Basic Hydrolysis : NaOH (2M) at 60°C generates a carboxylate salt.
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Selectivity : The Boc group remains intact under mild acidic/basic conditions, enabling sequential deprotection strategies.
Cross-Coupling Reactions
The cyclobutyl ring participates in transition-metal-catalyzed reactions:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic substituents to the cyclobutane .
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Conditions : Pd(PPh₃)₄, Na₂CO₃, in toluene/water (3:1) at 80°C .
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Applications : Modular synthesis of derivatives for structure-activity relationship (SAR) studies .
Biological Interactions
While primarily synthetic, its derivatives exhibit enzyme inhibition:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is C14H26N2O4, with a molecular weight of approximately 286.37 g/mol. Its structure features a tert-butyl group, a cyclobutyl ring, and a methoxy(methyl)amino group, which contribute to its unique chemical properties and potential biological activities .
Biological Applications
This compound has shown promise in several biological applications:
- Enzyme Inhibition : The compound is being investigated for its potential as an inhibitor of specific enzymes, particularly in the context of viral infections such as hepatitis C. It is noted as a component in the preparation of HCV NS3 serine protease inhibitors, which are crucial for antiviral drug development .
- Protein Binding Studies : Its structural features may allow it to interact with various proteins, making it a candidate for studies aimed at understanding protein-ligand interactions .
Industrial Applications
In addition to its biological significance, this compound has potential industrial applications:
- Building Block in Organic Synthesis : It can serve as a versatile building block for synthesizing more complex molecules, which is valuable in pharmaceutical chemistry and materials science .
- Production of Specialty Chemicals : Its unique structure allows for the development of specialty chemicals that may have applications in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Modifications
- Cyclohexyl vs. Cyclobutyl: tert-butyl (S)-(3-cyclohexyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate ():
- Synthesis Yield : 44% via peptide coupling .
- Target Compound (Cyclobutyl) :
Smaller cyclobutyl ring improves solubility while maintaining moderate steric effects for protease binding .
- Aromatic vs. Aliphatic Substituents: tert-butyl (S)-(3-(3-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate ():
- Synthesis Yield : 41% .
- Ortho-fluorine substitution may alter binding kinetics due to steric hindrance near the aromatic ring.
- Synthesis Yield : 58% .
Stereochemical and Functional Group Differences
- Enantiomeric Forms: (R)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate ():
- Lacks the cyclobutyl/aryl substituent, simplifying the structure. The R-configuration may reduce compatibility with chiral enzyme active sites.
- Synthesis Yield: 15% . (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate ():
- Purity : 97% .
Antiviral Activity
Antimicrobial and HDAC Inhibition
- Phosphonopeptide Derivatives (): tert-butyl ((2R)-3-chloro-1-((1-(diethoxyphosphoryl)ethyl)amino)-1-oxopropan-2-yl)carbamate:
- Phosphonate group enhances antibacterial activity against Gram-positive pathogens .
- HDAC8 Inhibitors ():
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The general structure can be described as follows:
- Molecular Formula: C13H23N2O4
- Molecular Weight: 255.34 g/mol
- Key Functional Groups: Carbamate, Methoxy, Cyclobutyl
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that carbamate derivatives often exhibit inhibitory effects on enzymes involved in neurotransmitter regulation, such as GABA aminotransferase, which increases GABA levels in the brain, potentially offering therapeutic benefits for neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the carbamate group can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased hydrophobicity enhances binding |
| Substituents on cyclobutyl | Altered receptor selectivity |
| Presence of methoxy group | Improved solubility and bioavailability |
Research has demonstrated that substituents on the cyclobutyl ring can affect the compound's affinity for various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and appetite regulation .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|
| GABA Aminotransferase Inhibition | IC50 = 50 nM | |
| Cannabinoid Receptor Binding | EC50 = 0.9 nM | |
| Antimicrobial Activity | Zone of inhibition = 15 mm |
Neurological Disorders
One significant area of research involves the use of this compound in treating neurological disorders. Its ability to increase GABA levels suggests potential applications in conditions such as epilepsy and anxiety disorders. In vitro studies have shown promising results in enhancing GABAergic transmission, which is critical for maintaining neuronal excitability .
Cancer Research
Additionally, preliminary studies indicate that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via peptide coupling under Boc (tert-butoxycarbonyl) protection. A validated protocol involves:
Boc protection of the amine group using Boc-anhydride in anhydrous THF or acetonitrile .
Coupling of the Boc-protected intermediate with methoxy(methyl)amine using reagents like HATU or EDCI/HOBt in dichloromethane (DCM) or DMF .
Cyclobutyl group introduction via nucleophilic substitution or alkylation, often requiring Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT | 97% | |
| Amide Coupling | HATU, DIPEA, DCM | 86–91% |
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
-
¹H/¹³C NMR :
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Mass Spectrometry (MS) :
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IR Spectroscopy :
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~1680–1720 cm⁻¹ : Stretching vibrations for carbamate (C=O) and amide (N–C=O) groups .
- Example Data :
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H), δ 3.3 (s, 3H) | |
| MS (ESI) | [M+H]⁺ = 308.4 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
-
Catalyst Screening : Use Pd₂(dba)₃ with BINAP for cross-coupling steps to enhance regioselectivity (e.g., 95% yield in ) .
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Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce carbamate hydrolysis .
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Temperature Control : Maintain 0–5°C during Boc protection to prevent tert-butyl group cleavage .
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Purification : Use silica gel chromatography with gradient elution (5% → 30% EtOAc/pentane) for high-purity isolation .
- Data-Driven Insights :
| Parameter | Impact on Yield/Purity | Reference |
|---|---|---|
| Pd₂(dba)₃/BINAP | Increases coupling efficiency (95% yield) | |
| Low-Temperature Boc Protection | Reduces side reactions (<5% impurities) |
Q. What mechanistic insights explain the peptide coupling reactions involved?
-
Methodological Answer : The coupling proceeds via activation of the carboxylic acid (from Boc-protected intermediates) to form an active ester (e.g., HATU-mediated formation of an oxyma ester). Methoxy(methyl)amine then performs nucleophilic attack, facilitated by DIPEA as a base . Computational studies suggest that steric hindrance from the cyclobutyl group slows the reaction, necessitating extended reaction times (12–24 hrs) .
-
Key Observations :
- Steric Effects : Cyclobutyl substitution reduces reaction rate by ~30% compared to linear alkyl chains .
- Base Selection : DIPEA outperforms TEA in minimizing racemization (99% enantiomeric excess) .
Q. How can computational modeling predict the compound’s physicochemical properties?
- Methodological Answer :
-
Solubility Prediction : Log S values range from -1.92 (Ali) to -0.75 (SILICOS-IT), indicating moderate solubility in polar solvents .
-
Molecular Dynamics (MD) : Simulations reveal stable hydrogen bonding between the carbamate oxygen and methoxy group, enhancing crystalline stability .
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Docking Studies : The cyclobutyl group exhibits hydrophobic interactions with proteasome β2 subunits, suggesting potential bioactivity .
- Data Table :
| Property | Predicted Value | Method | Reference |
|---|---|---|---|
| Log S (Ali) | -1.92 | QSPR | |
| Synthetic Accessibility | 3.41 (Scale: 1–5) | RDKit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
